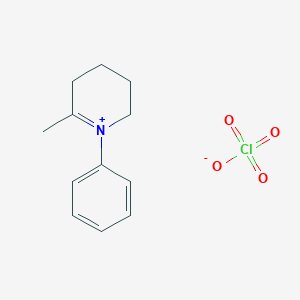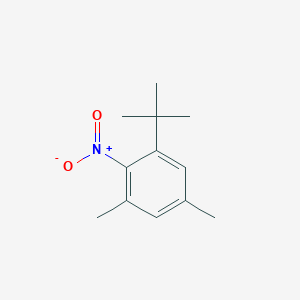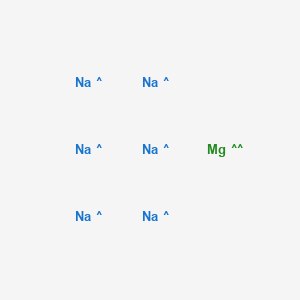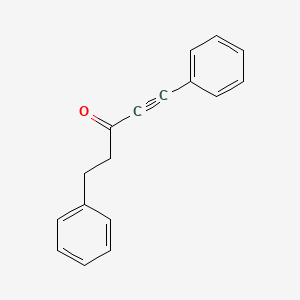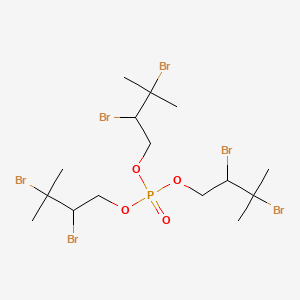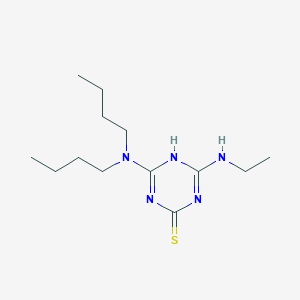
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione typically involves the reaction of appropriate amines with triazine derivatives under controlled conditions. One common method involves the reaction of cyanuric chloride with dibutylamine and ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure controlled addition and reaction rates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-purity products.
化学反应分析
Types of Reactions
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazines with various functional groups.
科学研究应用
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)-6-(methylamino)-1,3,5-triazine-2(5H)-thione
- 4-(Diethylamino)-6-(propylamino)-1,3,5-triazine-2(5H)-thione
- 4-(Dipropylamino)-6-(butylamino)-1,3,5-triazine-2(5H)-thione
Uniqueness
4-(Dibutylamino)-6-(ethylamino)-1,3,5-triazine-2(5H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dibutylamino and ethylamino groups influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
112804-98-5 |
|---|---|
分子式 |
C13H25N5S |
分子量 |
283.44 g/mol |
IUPAC 名称 |
2-(dibutylamino)-6-(ethylamino)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C13H25N5S/c1-4-7-9-18(10-8-5-2)12-15-11(14-6-3)16-13(19)17-12/h4-10H2,1-3H3,(H2,14,15,16,17,19) |
InChI 键 |
BOGQSRVPCUTCHL-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=NC(=S)N=C(N1)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
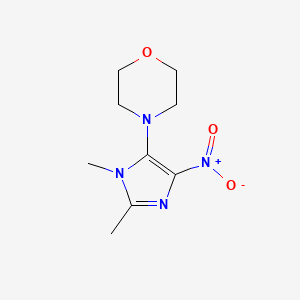
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)

![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
